molecular formula C17H21N3O4S B4600002 3-ETHYL-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE

3-ETHYL-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4600002
M. Wt: 363.4 g/mol
InChI Key: YWTZDPZKNGMYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ETHYL-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrrolidine ring, and a sulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-ETHYL-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYL-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE is unique due to its combination of an oxazole ring with a pyrrolidine and sulfonyl phenyl group.

Properties

IUPAC Name

3-ethyl-5-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-3-15-16(12(2)24-19-15)17(21)18-13-6-8-14(9-7-13)25(22,23)20-10-4-5-11-20/h6-9H,3-5,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTZDPZKNGMYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ETHYL-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-ETHYL-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-ETHYL-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 4
3-ETHYL-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
3-ETHYL-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
3-ETHYL-5-METHYL-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE

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